molecular formula C22H22N6O3 B2987904 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899970-16-2

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B2987904
CAS RN: 899970-16-2
M. Wt: 418.457
InChI Key: WIXJMCHKXRVHMQ-UHFFFAOYSA-N
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Description

The compound “N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” is a chemical compound that has generated interest in the scientific community due to its potential application in various fields. It is also known by registry numbers ZINC000004939860 .

Scientific Research Applications

Herbicide Action Mechanisms

One of the prominent research areas for compounds structurally related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves their role as herbicides. Substituted pyridazinone compounds, such as those related to this chemical, have been studied for their ability to inhibit photosynthesis and the Hill reaction in plants like barley. These inhibitions are fundamental to the phytotoxicity of certain herbicides, demonstrating the potential utility of related compounds in agricultural applications (Hilton et al., 1969).

Antimicrobial and Antifungal Properties

Compounds structurally similar to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide have been evaluated for antimicrobial and antifungal properties. For instance, certain nitrobenzamide derivatives have shown efficacy against pathogens like Mycobacterium tuberculosis, Candida spp., and Trichophyton mentagrophytes. These findings highlight the potential of related compounds in developing new antimicrobial agents (Opletalová et al., 2006).

Antineoplastic Activity

Research into the antineoplastic (anti-cancer) properties of compounds related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been conducted. For example, certain derivatives in this chemical class have shown varying degrees of antineoplastic activity against different cancer cell lines. This suggests a potential role for these compounds in cancer treatment research (Abdel-Hafez, 2007).

Mechanism of Action

Target of Action

TCMDC-125452, also known as N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is a validated drug target in malaria, offering prophylactic, transmission-blocking, and curative potential .

Mode of Action

The compound interacts with PfCLK3 by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125452 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the inhibition of PfCLK3, disrupting the normal functioning of the parasite.

Biochemical Pathways

The inhibition of PfCLK3 affects the protein translation machinery of the malaria parasite. Malaria parasites contain three translational compartments: the cytoplasm, apicoplast, and mitochondrion, of which the latter two are of the prokaryotic type . By inhibiting PfCLK3, TCMDC-125452 disrupts the protein translation process, affecting the parasite’s ability to synthesize proteins necessary for its survival and replication.

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The inhibition of PfCLK3 by TCMDC-125452 disrupts the protein translation process in the malaria parasite. This disruption affects the parasite’s ability to synthesize proteins necessary for its survival and replication, leading to the death of the parasite .

properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXJMCHKXRVHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

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